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molecular formula C9H12N2O2 B1590022 Ethyl 2-(6-aminopyridin-2-yl)acetate CAS No. 71469-82-4

Ethyl 2-(6-aminopyridin-2-yl)acetate

Cat. No. B1590022
M. Wt: 180.2 g/mol
InChI Key: AJIPGVQKXQFJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395411

Procedure details

A 15% n-hexane solution (338.6 g.) of n-butyllithium was dropwise added to a solution of 2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine (100 g.) in anhydrous tetrahydrofuran (300 ml.) at -20° to -30° C. over one hour and the solution was stirred at 20° to 23° C. for one hour. The resultant solution was added in small portions to crushed dry ice (1 kg.) under stirring, and stirred till a room temperature. After removing tetrahydrofuran from the solution under reduce pressure, absolute ethanol (1 l.) was added to the residue. 30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C., and further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes and then the solution was stirred at 10° C. overnight. After removing ethanol from the resultant solution, the residue was dissolved in water, and washed with ethyl acetate 3 times. The solution was adjusted to pH 7 to 8 with sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride, dried and concentrated under reduced pressure to give the crude product (54 g.). The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene) to give ethyl 2-(6-aminopyridin-2-yl)acetate (30.2 g.), mp. 66° to 68° C.
Quantity
338.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[CH2:5][CH3:6].C([Li])CCC.C[Si](C)(C)[N:14]([C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[N:20]=1)[Si](C)(C)C.[C:28](=[O:30])=[O:29]>O1CCCC1>[NH2:14][C:19]1[N:20]=[C:21]([CH2:25][C:28]([O:30][CH2:5][CH3:6])=[O:29])[CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
338.6 g
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine
Quantity
100 g
Type
reactant
Smiles
C[Si](N([Si](C)(C)C)C1=NC(=CC=C1)C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 kg
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 20° to 23° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
stirred till a room temperature
CUSTOM
Type
CUSTOM
Details
After removing tetrahydrofuran from the solution
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
30% Ethanol solution (660 ml.) of hydrochloric acid was dropwise added to the solution at -5° to -10° C.
CUSTOM
Type
CUSTOM
Details
further hydrogen chloride gas was bubbled at 0° to 5° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was stirred at 10° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removing ethanol from the resultant solution
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
WASH
Type
WASH
Details
washed with ethyl acetate 3 times
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product (54 g.)
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (1 kg.) with an eluent (ethyl acetate+benzene)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=CC(=N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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